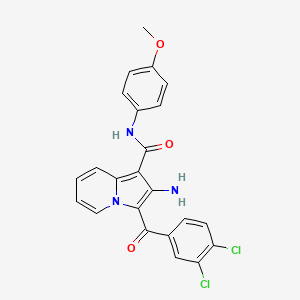
2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Research indicates that derivatives of indolizine carboxamide, including compounds similar to 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, exhibit significant biological activities. These activities span antimicrobial and anticancer effects, showcasing the compound's versatility in potential therapeutic applications. For instance, substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022). Additionally, compounds synthesized from interactions with hydrazine hydrate and various aldehydes have been evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the utility of these derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of indolizine derivatives provide insights into their research applications. Novel methods for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction highlight the compound's synthetic accessibility (Ziyaadini et al., 2011). This approach underscores the potential for customizing the compound's structure to explore its biological activities further. Moreover, the study of cocrystals derived from pyrazinecarboxamide and various carboxylic acids, including indole-2-carboxylic acid, sheds light on the compound's solid-state characteristics and potential for forming stable crystalline structures useful in pharmaceutical formulations (Adalder, Sankolli, & Dastidar, 2012).
Antiproliferative Activity
The antiproliferative activity of indolizine derivatives is of significant interest in cancer research. Studies have synthesized and evaluated the biological activity of molecules like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, indicating inhibitory activity against cancer cell lines (Lu et al., 2021). Such findings highlight the compound's potential role in developing new cancer therapies.
Tropical Disease Applications
The design and synthesis of isoxazoline indolizine amide compounds target tropical diseases, showcasing the compound's versatility and potential in addressing global health challenges (Zhang et al., 2014). This area of research emphasizes the importance of developing novel compounds for diseases prevalent in tropical regions, where medical needs are often unmet.
Eigenschaften
IUPAC Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-15-8-6-14(7-9-15)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)13-5-10-16(24)17(25)12-13/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKEJZXZCSKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
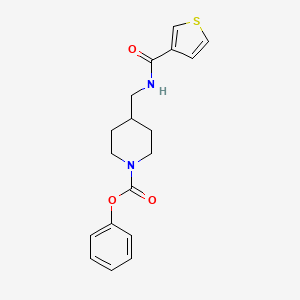
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)


![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
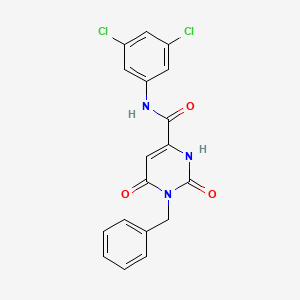
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
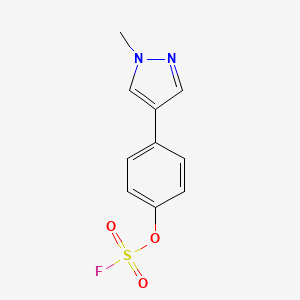
![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
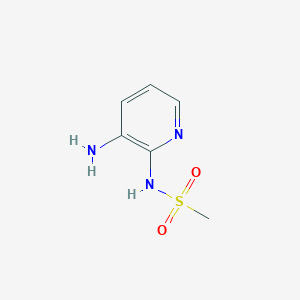
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
